molecular formula C14H26N4O3S B3155776 1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)- CAS No. 811442-85-0

1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-

Cat. No. B3155776
CAS RN: 811442-85-0
M. Wt: 330.45 g/mol
InChI Key: MJCKXPHJERSYIX-GVXVVHGQSA-N
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Description

“1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-” is a complex chemical compound with a molecular formula C14H25N3O3S. It is a heterocyclic compound that contains a thieno ring and an imidazole ring, as well as an amide functional group .


Synthesis Analysis

This compound can be used in the synthesis of PROTACs, which are molecules that target proteins for degradation .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno ring and an imidazole ring, as well as an amide functional group .

Scientific Research Applications

Antioxidant Capacity Assessment

Research into the ABTS/PP Decolorization Assay reveals pathways that elucidate the antioxidant capacity of compounds. Some antioxidants can form coupling adducts, impacting their total antioxidant capacity. This assay, despite certain limitations, is recommended for tracking changes in antioxidant systems during storage and processing, which could be relevant for compounds similar to the one specified (Ilyasov et al., 2020).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those similar to the specified compound, have been reviewed for their antitumor activities. Specific structures under consideration have shown promise in preclinical testing stages for new antitumor drugs and compounds with diverse biological properties (Iradyan et al., 2009).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis of phosphorylated 1,3-azoles, including imidazole derivatives, showcases their chemical and biological properties. These compounds have shown various types of activity, such as insectoacaricidal and anti-exudative, suggesting a broad spectrum of potential applications in scientific research (Abdurakhmanova et al., 2018).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

Derivatives of imidazo[2,1-b]thiazole have been investigated for diverse pharmacological activities, underlining the potential of these compounds in medicinal chemistry and drug development. This versatility points to the potential research applications of closely related chemical structures (Shareef et al., 2019).

Analytical Methods for Determining Antioxidant Activity

A critical presentation of tests used to determine antioxidant activity provides insight into the applicability and advantages of various methods. Such methods, which are based on chemical reactions and spectrophotometry, could be applicable in assessing the antioxidant capacity of compounds similar to the one (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

Biotin-PEG1-NH2, also known as BIOTIN-PEG1-AMINE, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are the antibodies to which it is attached .

Mode of Action

The compound acts as a linker, connecting an antibody to a cytotoxic drug . This allows the antibody to target specific cells (such as cancer cells), and upon binding, the drug is released to kill the targeted cells .

Biochemical Pathways

The exact biochemical pathways affected by Biotin-PEG1-NH2 depend on the specific antibody and drug used in the ADC. The general mechanism involves the antibody binding to a specific antigen on the target cell, followed by internalization of the adc and release of the drug .

Pharmacokinetics

The pharmacokinetics of Biotin-PEG1-NH2, like its biochemical pathways, depend largely on the specific ADC in which it is used. The use of a peg linker can improve the solubility and stability of the adc, potentially enhancing its bioavailability .

Result of Action

The result of Biotin-PEG1-NH2’s action is the targeted delivery of a cytotoxic drug to specific cells. This can result in the selective killing of these cells, while minimizing damage to healthy cells .

Action Environment

The action of Biotin-PEG1-NH2 can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the ADC and the release of the drug . Additionally, the presence of competing antigens can influence the binding of the antibody to its target .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethoxy)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O3S/c15-5-7-21-8-6-16-12(19)4-2-1-3-11-13-10(9-22-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCKXPHJERSYIX-GVXVVHGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCN)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001118101
Record name (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG1-NH2

CAS RN

811442-85-0
Record name (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=811442-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,4S,6aR)-N-[2-(2-Aminoethoxy)ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-
Reactant of Route 2
Reactant of Route 2
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-
Reactant of Route 3
Reactant of Route 3
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-
Reactant of Route 4
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-
Reactant of Route 5
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-
Reactant of Route 6
Reactant of Route 6
1H-Thieno[3,4-d]iMidazole-4-pentanaMide, N-[2-(2-aMinoethoxy)ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-

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